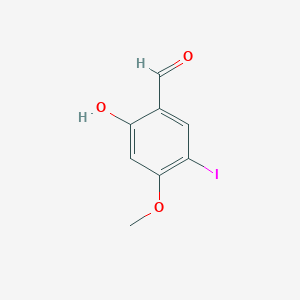

2-Hydroxy-5-iodo-4-methoxybenzaldehyde

Description

Properties

IUPAC Name |

2-hydroxy-5-iodo-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO3/c1-12-8-3-7(11)5(4-10)2-6(8)9/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPUMFVXSTKNWRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)O)C=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-iodo-4-methoxybenzaldehyde can be achieved through several methods. One common approach involves the iodination of 2-Hydroxy-4-methoxybenzaldehyde. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide, under controlled conditions to introduce the iodine atom at the desired position on the benzene ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-iodo-4-methoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.

Substitution: Nucleophiles such as thiols or amines can be used to replace the iodine atom.

Major Products Formed

Oxidation: 2-Hydroxy-5-iodo-4-methoxybenzoic acid.

Reduction: 2-Hydroxy-5-iodo-4-methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antifungal Properties

Recent studies have highlighted the antifungal efficacy of 2-hydroxy-5-iodo-4-methoxybenzaldehyde against Fusarium graminearum, a pathogen that poses a threat to agricultural products. The compound demonstrated a minimum inhibitory concentration (MIC) of 200 μg/mL, effectively damaging the cell membranes of the fungus by increasing permeability and inducing oxidative stress within the cells. This antifungal action was corroborated by a significant reduction in deoxynivalenol production, a mycotoxin associated with F. graminearum .

Case Study: Efficacy Against Fusarium graminearum

| Parameter | Value |

|---|---|

| Minimum Inhibitory Concentration | 200 μg/mL |

| Increase in Cell Membrane Permeability | 6-fold increase |

| Reduction in Deoxynivalenol Production | 93.59% on day 7 |

This study suggests that this compound could be utilized as an effective antifungal agent in crop preservation strategies.

Applications in Food Preservation

The compound's bacteriostatic properties make it a candidate for use as a food preservative. Its volatile principles can enhance food safety and extend shelf life, particularly in beverages and confectioneries. The integration of this compound into food products could lead to enriched formulations that leverage its antimicrobial properties .

Potential Uses in Food Products

- Beverages : As a flavoring agent and preservative.

- Confectioneries : To enhance flavor while preventing microbial growth.

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound are being explored for their potential therapeutic effects. The compound is part of various synthetic pathways to create more complex molecules with enhanced biological activities. For instance, it serves as a precursor in synthesizing compounds with antibacterial properties .

Synthetic Pathways

| Reaction Type | Conditions | Yield |

|---|---|---|

| Bromination | Acetic acid, 0 - 20°C, 2h | Up to 90% |

| Coupling with Boronic Acid | DMSO, heating at 110°C | Variable |

These synthetic applications illustrate the versatility of the compound in developing new pharmaceuticals.

Environmental Considerations

Given the increasing concern over the sustainability of natural resources, the applications of this compound also extend to environmental chemistry. The compound's role in plant-based systems emphasizes the need for conservation efforts regarding its natural sources, which are becoming endangered due to habitat loss .

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-iodo-4-methoxybenzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or other proteins, affecting their activity. The presence of the iodine atom can also influence the compound’s reactivity and binding affinity to molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 2-hydroxy-5-iodo-4-methoxybenzaldehyde and related benzaldehyde derivatives:

Table 1: Structural and Property Comparison

Key Observations:

Substituent Position Effects :

- Iodine Placement : In this compound, iodine at position 5 enhances electrophilicity at the para position, favoring cross-coupling reactions. In contrast, 5-iodovanillin (iodine at position 3) exhibits reduced reactivity due to steric hindrance from adjacent hydroxyl and methoxy groups .

- Fluorine vs. Hydroxyl : Replacing the hydroxyl group with fluorine (as in 2-fluoro-5-methoxybenzaldehyde) reduces hydrogen-bonding capacity but improves metabolic stability in drug candidates .

Synthetic Utility :

- This compound is pivotal in synthesizing iodocoumarins, which exhibit fluorescence properties useful in biosensing .

- 5-Iodovanillin, a vanillin derivative, is primarily used in flavor chemistry and as a substrate for iodinated polymer synthesis .

Physical Properties: Despite identical molecular weights, this compound and 5-hydroxy-2-iodo-4-methoxybenzaldehyde differ in melting points and solubility due to divergent substituent arrangements. The former is reported to form stable crystals in ethanol , while the latter’s properties remain less documented .

Reactivity in Cross-Coupling: The iodine in this compound participates efficiently in Sonogashira and Suzuki-Miyaura couplings, unlike its positional isomer 5-hydroxy-2-iodo-4-methoxybenzaldehyde, where steric effects from the hydroxyl group hinder metal coordination .

Biological Activity

2-Hydroxy-5-iodo-4-methoxybenzaldehyde is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C9H8I O3

- Molecular Weight : 263.06 g/mol

- Structure : The compound features a benzaldehyde group with hydroxyl and methoxy substituents, along with an iodine atom, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibits significant antibacterial activity, making it a candidate for further development in combating antibiotic-resistant infections.

- Minimum Inhibitory Concentration (MIC) :

-

Mechanism of Action :

- The compound demonstrates anti-virulence properties by inhibiting key virulence factors in MRSA. This includes the suppression of staphyloxanthin production, which is critical for the pathogen's survival and virulence .

- Transcriptomic analysis suggests that it targets regulatory genes such as sigB and saeS, leading to reduced expression of virulence factors .

- Biofilm Disruption :

Cytotoxicity

In vitro cytotoxicity assays have indicated that this compound is non-toxic to peripheral blood mononuclear cells (PBMCs), suggesting a favorable safety profile for therapeutic use .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | MIC (μg/ml) | Biofilm Disruption (%) | Cytotoxicity (PBMC) |

|---|---|---|---|

| This compound | 1024 | 80 | Non-toxic |

| 2-Hydroxy-4-methoxybenzaldehyde | 250 | Not specified | Moderate toxicity |

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into their mechanisms and potential applications:

- Study on Anti-Virulence Potential :

- Antibacterial Efficacy Assessment :

Q & A

What are the key methodological considerations for synthesizing 2-Hydroxy-5-iodo-4-methoxybenzaldehyde with high regioselectivity?

Synthesis of this compound typically involves iodination of a vanillin derivative (e.g., 4-hydroxy-5-methoxybenzaldehyde). A critical step is optimizing the iodination conditions to ensure selectivity at the C5 position. Strategies include:

- Protecting group selection : Temporarily protecting the phenolic -OH group (e.g., using acetyl or methyl groups) to prevent side reactions during iodination .

- Reagent choice : Electrophilic iodination agents like iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled pH (acidic or neutral) to minimize over-iodination .

- Solvent system : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility and reaction homogeneity. Post-synthesis, deprotection and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) are recommended .

How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for this compound?

Discrepancies in spectral data often arise from impurities or tautomerism. Methodological approaches include:

- Multi-technique validation : Cross-validate NMR (¹H, ¹³C, DEPT) with IR and high-resolution mass spectrometry (HRMS). For example, the aldehyde proton (~10 ppm in ¹H NMR) and iodine’s inductive effects on adjacent protons should align with computational predictions .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, especially if tautomeric forms (e.g., keto-enol) are suspected .

- Database referencing : Compare data with trusted sources like NIST Chemistry WebBook or REAXYS, avoiding unverified platforms like BenchChem .

What advanced strategies are used to study the reactivity of this compound in cross-coupling reactions?

This compound’s iodine atom makes it a candidate for Suzuki-Miyaura or Ullmann couplings. Key considerations:

- Catalyst optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligands tailored for electron-rich aryl iodides improve coupling efficiency .

- Solvent/base systems : Use DMSO or toluene with K₂CO₃ to stabilize intermediates. Monitor reaction progress via TLC or HPLC .

- Computational modeling : Tools like PISTACHIO or REAXYS_BIOCATALYSIS predict reaction pathways and transition states, reducing trial-and-error experimentation .

How can researchers ensure purity and stability of this compound during long-term storage?

- Storage conditions : Store in airtight, light-resistant containers at 0–6°C to prevent degradation. Desiccants (e.g., silica gel) mitigate moisture-induced decomposition .

- Purity assessment : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) detects degradation products. Acceptable purity thresholds (>97%) align with commercial standards .

- Stability studies : Accelerated aging tests (e.g., 40°C/75% relative humidity) simulate long-term storage, with FTIR monitoring for aldehyde oxidation .

What are the methodological challenges in evaluating the biological activity of this compound?

- Solubility limitations : The compound’s low water solubility necessitates DMSO or ethanol carriers, requiring cytotoxicity controls for solvent effects .

- Target identification : Use molecular docking (AutoDock Vina) to predict interactions with enzymes like tyrosinase or cytochrome P450, followed by in vitro assays .

- Metabolic stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS to assess metabolic pathways and half-life .

How can computational tools address data gaps in the toxicological profile of this compound?

- QSAR modeling : Predict toxicity endpoints (e.g., LD50) using EPI Suite or OECD Toolbox, leveraging structural analogs like 4-hydroxybenzaldehyde .

- Read-across analysis : Apply EFSA’s flavouring substance framework (FGE.414) to extrapolate data from similar benzaldehydes, ensuring compliance with regulatory guidelines .

- In silico mutagenicity : Tools like Derek Nexus assess potential genotoxicity based on iodine’s electrophilic properties .

What advanced analytical techniques differentiate this compound from its structural isomers?

- 2D NMR (COSY, HSQC) : Resolve overlapping signals; the iodine’s deshielding effect on adjacent protons is distinct from methoxy or hydroxyl groups .

- X-ray photoelectron spectroscopy (XPS) : Confirm iodine’s presence via characteristic binding energies (~620 eV for I 3d) .

- Isotopic labeling : Synthesize deuterated analogs to track metabolic pathways via mass spectrometry .

How do researchers optimize reaction yields when using this compound as a building block in heterocyclic synthesis?

- Microwave-assisted synthesis : Reduces reaction time for forming benzofuran or quinoline derivatives .

- Catalytic recycling : Immobilize catalysts (e.g., Pd on carbon) to reuse expensive reagents .

- DoE (Design of Experiments) : Statistically optimize parameters (temperature, stoichiometry) using software like MODDE .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.